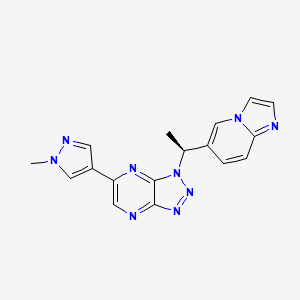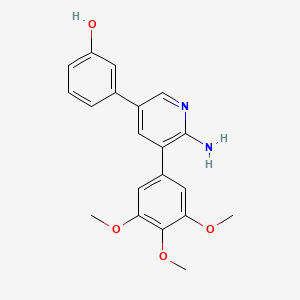
奥贝肽 (人)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
奥贝肽 (人) 是一种在胃和小肠的专门上皮细胞中产生的肽类激素。 它最初被认为是一种食欲抑制肽,意味着它被认为可以减少食欲,尽管它对食物摄入的影响仍存在争议 . 奥贝肽由与编码另一种肽类激素生长素相关的基因编码,并被认为是从C-生长素中裂解出来的 .
科学研究应用
奥贝肽在化学、生物学、医学和工业领域具有广泛的科学研究应用。在化学中,它被用于研究肽合成和修饰技术。 在生物学中,奥贝肽被研究以了解其在调节食欲、能量平衡和胃肠道动力中的作用 . 在医学上,奥贝肽正在被研究以了解其在肥胖、糖尿病和心血管疾病等疾病中的潜在治疗应用 . 在工业中,奥贝肽用于开发基于肽的药物和诊断工具 .
作用机制
奥贝肽通过与特定受体和信号通路相互作用来发挥其作用。 最初提出 GPR39 作为奥贝肽受体,但最近的研究表明这不太可能 . 奥贝肽似乎作为复杂肠-脑网络的一部分发挥作用,向大脑发出饱腹感或饥饿感的信号。 它作为一种食欲抑制激素,减少食物摄入并降低体重增加 . 奥贝肽作用机制中涉及的确切分子靶标和通路仍在研究中 .
生化分析
Biochemical Properties
Obestatin (human) plays a significant role in biochemical reactions, particularly in the regulation of appetite and gastrointestinal functions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary receptors for obestatin is GPR39, a G protein-coupled receptor. The binding of obestatin to GPR39 influences various signaling pathways, including those involved in cell proliferation and survival. Additionally, obestatin has been shown to interact with insulin and glucose metabolism, indicating its potential role in metabolic regulation .
Cellular Effects
Obestatin (human) exerts various effects on different cell types and cellular processes. In pancreatic beta cells, obestatin has been observed to modulate insulin secretion. At lower concentrations, it potentiates insulin response to glucose, while at higher concentrations, it inhibits glucose-induced insulin secretion . Obestatin also influences cell signaling pathways, including those related to cell proliferation, apoptosis, and differentiation. Furthermore, it affects gene expression and cellular metabolism, contributing to its role in energy homeostasis and appetite regulation .
Molecular Mechanism
The molecular mechanism of obestatin (human) involves its interaction with specific receptors and subsequent activation of intracellular signaling pathways. Upon binding to GPR39, obestatin activates downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways. These pathways play crucial roles in regulating cell survival, proliferation, and metabolism. Additionally, obestatin’s interaction with insulin signaling pathways suggests its involvement in glucose homeostasis and metabolic regulation .
Dosage Effects in Animal Models
The effects of obestatin (human) vary with different dosages in animal models. At lower doses, obestatin has been shown to enhance insulin secretion and improve glucose tolerance. At higher doses, it can inhibit insulin secretion and impair glucose metabolism. These dosage-dependent effects highlight the importance of precise dosing in potential therapeutic applications. Additionally, high doses of obestatin have been associated with adverse effects, including gastrointestinal disturbances and altered energy homeostasis .
Metabolic Pathways
Obestatin (human) is involved in several metabolic pathways, particularly those related to glucose and lipid metabolism. It interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. Obestatin’s role in regulating insulin secretion and glucose homeostasis further underscores its significance in metabolic regulation. Understanding the specific metabolic pathways influenced by obestatin is crucial for developing targeted therapeutic strategies .
Transport and Distribution
Within cells and tissues, obestatin (human) is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. Obestatin’s localization and accumulation in specific tissues, such as the pancreas and gastrointestinal tract, are essential for its physiological functions. The precise transport and distribution mechanisms of obestatin require further elucidation to fully understand its role in different tissues .
Subcellular Localization
Obestatin (human) exhibits specific subcellular localization patterns that influence its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications. These localization patterns are crucial for obestatin’s interactions with its receptors and downstream signaling pathways. Understanding the subcellular localization of obestatin can provide insights into its precise mechanisms of action and potential therapeutic applications .
准备方法
合成路线和反应条件: 奥贝肽可以使用固相肽合成 (SPPS) 合成,该方法通常用于肽的生产。该过程涉及将氨基酸依次添加到固定在固体树脂上的不断增长的肽链中。 反应条件通常包括使用保护基来防止不必要的副反应,以及使用偶联试剂来促进肽键的形成 .
工业生产方法: 奥贝肽的工业生产涉及大规模 SPPS,然后使用高效液相色谱 (HPLC) 进行纯化。 然后使用质谱和核磁共振 (NMR) 光谱等技术对纯化的肽进行表征,以确认其结构和纯度 .
化学反应分析
反应类型: 奥贝肽会经历各种化学反应,包括氧化、还原和取代反应。 这些反应会改变肽的结构和功能 .
常用试剂和条件: 这些反应中使用的常用试剂包括过氧化氢等氧化剂用于氧化,二硫苏糖醇等还原剂用于还原,以及用于取代反应的各种亲核试剂。 反应条件通常涉及控制温度和 pH 值以确保所需的修饰 .
形成的主要产物: 这些反应形成的主要产物包括具有改变的生物活性的修饰肽。 例如,氧化会导致二硫键的形成,这会稳定肽的结构 .
相似化合物的比较
属性
IUPAC Name |
4-[[1-[[2-[[1-[[6-amino-1-[[1-[[1-[[2-[[1-[[5-amino-1-[[1-[[5-amino-1-[[5-amino-1-[[1-[[1-[[5-amino-1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-[[2-[[1-[2-[[4-amino-2-[(2-amino-3-phenylpropanoyl)amino]-4-oxobutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C116H176N32O33/c1-13-61(10)95(146-91(158)53-127-113(178)93(59(6)7)147-110(175)81(50-92(159)160)141-108(173)78(46-65-25-18-15-19-26-65)142-112(177)84-28-22-42-148(84)116(181)63(12)130-105(170)80(49-89(123)156)137-98(163)69(118)45-64-23-16-14-17-24-64)115(180)134-70(27-20-21-41-117)101(166)138-76(44-58(4)5)106(171)143-82(54-149)99(164)126-52-90(157)145-94(60(8)9)114(179)135-74(36-40-88(122)155)104(169)139-77(47-66-29-31-68(151)32-30-66)107(172)132-72(34-38-86(120)153)102(167)131-73(35-39-87(121)154)103(168)140-79(48-67-51-125-56-128-67)109(174)144-83(55-150)111(176)133-71(33-37-85(119)152)100(165)129-62(11)97(162)136-75(96(124)161)43-57(2)3/h14-19,23-26,29-32,51,56-63,69-84,93-95,149-151H,13,20-22,27-28,33-50,52-55,117-118H2,1-12H3,(H2,119,152)(H2,120,153)(H2,121,154)(H2,122,155)(H2,123,156)(H2,124,161)(H,125,128)(H,126,164)(H,127,178)(H,129,165)(H,130,170)(H,131,167)(H,132,172)(H,133,176)(H,134,180)(H,135,179)(H,136,162)(H,137,163)(H,138,166)(H,139,169)(H,140,168)(H,141,173)(H,142,177)(H,143,171)(H,144,174)(H,145,157)(H,146,158)(H,147,175)(H,159,160) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQOGPZNKNSCJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CNC=N2)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=CC=C5)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C116H176N32O33 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2546.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: Beyond its role in adipocyte metabolism, are there other areas where obestatin's function is being investigated?
A2: Yes, research indicates a potential connection between maternal obesity and altered obestatin levels in human milk []. While human milk is recognized for its nutritional and immunological benefits for infants, maternal obesity appears to influence the concentration of various immunological factors within it, including obestatin []. Further research is crucial to understand the implications of these alterations on infant health and development.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
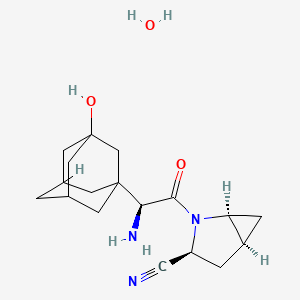
![N-Methyl-4-[4-[[3'-(hydroxycarbamoyl)spiro[piperidine-4,1'-cyclopentane]-3'-yl]sulfonyl]phenoxy]benzamide](/img/structure/B612270.png)

![1-[4-(benzylamino)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]-2-methylindole-4-carboxamide](/img/structure/B612272.png)
![(2S)-2-[6-[6-[6-[3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-5-yl]propanoylamino]hexanoylamino]hexanoylamino]hexanoylamino]-4-methyl-N-[(2S)-4-methyl-1-[[(E,3S)-5-methyl-1-methylsulfonylhex-1-en-3-yl]amino]-1-oxopentan-2-yl]pentanamide](/img/structure/B612273.png)
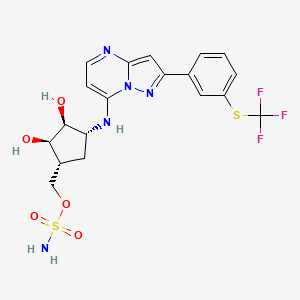
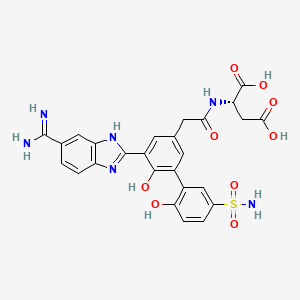
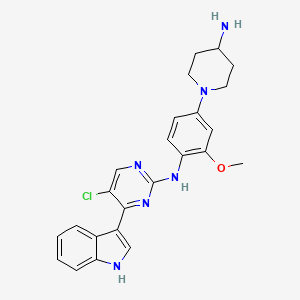
![3-Methyl-6-[2-(6-methylpyridin-2-yl)pyrazol-3-yl]quinazolin-4-one](/img/structure/B612283.png)
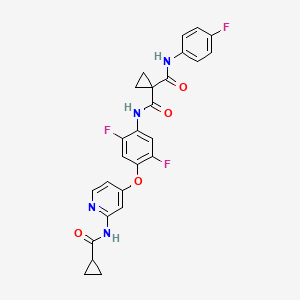
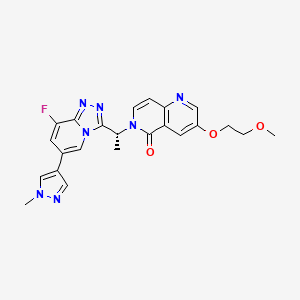
![6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline](/img/structure/B612286.png)
